
2-Hydroxy-5-(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. It is an isomer of vanillin and is known for its aromatic properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde can be achieved through the Reimer-Tiemann reaction. This reaction involves the treatment of 4-methoxyphenol with chloroform and a strong base, typically sodium hydroxide, resulting in the formation of the desired compound with a yield of approximately 79% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride in ethanol produces 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used in the presence of a base such as piperidine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Applications De Recherche Scientifique
2-Hydroxy-5-(methoxymethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarin derivatives.
Biology: It has been studied for its acaricidal activity against Tyrophagus putrescentiae.
Industry: It is employed in the preparation of Schiff base compounds and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Vanillin: An isomer with similar aromatic properties.
Isovanillin: Another isomer with distinct chemical properties.
Ortho-Vanillin: Differing in the position of the hydroxyl and methoxy groups.
Uniqueness: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industry.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-hydroxy-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3 |
Clé InChI |
MKAFWXKNSQNSPX-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


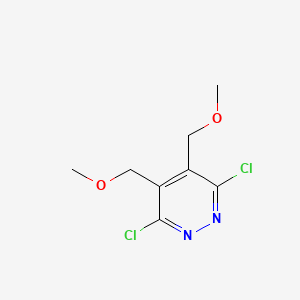
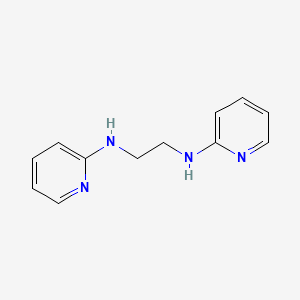
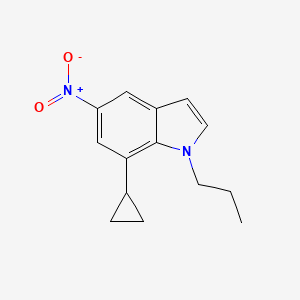
![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
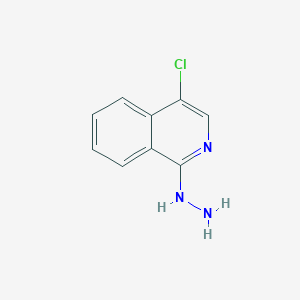
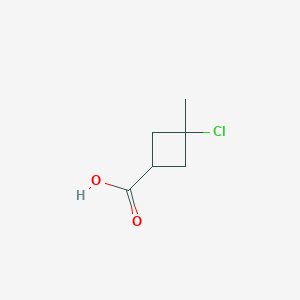
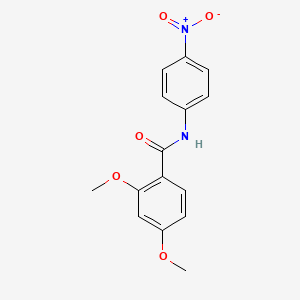
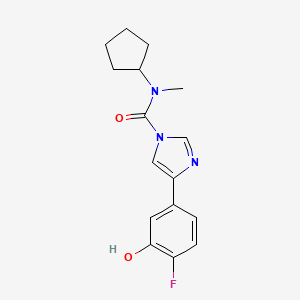
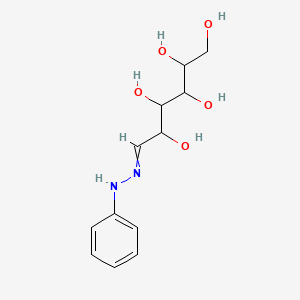

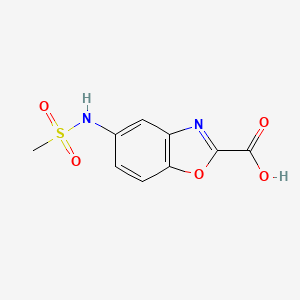
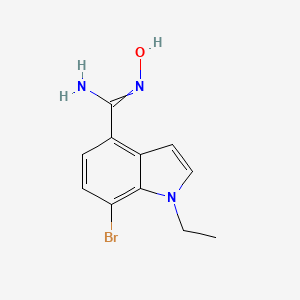

![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
